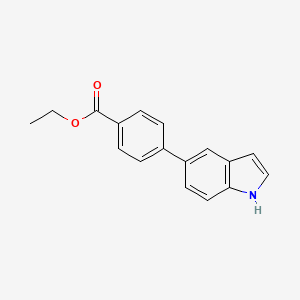

ethyl 4-(1H-indol-5-yl)benzoate

Description

Ethyl 4-(1H-indol-5-yl)benzoate is a chemical compound that features an indole moiety attached to a benzoate ester. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

CAS No. |

1037364-92-3 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

ethyl 4-(1H-indol-5-yl)benzoate |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)13-5-3-12(4-6-13)14-7-8-16-15(11-14)9-10-18-16/h3-11,18H,2H2,1H3 |

InChI Key |

HEZZNWVRXPWVHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1H-indol-5-yl)benzoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with a carbonyl compound, followed by cyclization. For this compound, the starting materials would include ethyl 4-formylbenzoate and phenylhydrazine. The reaction is usually carried out under acidic conditions, such as using methanesulfonic acid in methanol, and requires heating to promote cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-indol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Ethyl 4-(1H-indol-5-yl)methanol.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Synthesis of Ethyl 4-(1H-indol-5-yl)benzoate

The synthesis of this compound typically involves the esterification of benzoic acid derivatives with indole compounds. The general synthetic route includes:

- Step 1: Formation of the indole derivative through cyclization reactions.

- Step 2: Esterification with ethyl alcohol in the presence of acid catalysts to yield ethyl esters.

- Step 3: Purification through recrystallization or chromatography.

This multi-step synthesis allows for structural modifications that can enhance the compound's biological activity and solubility.

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, certain synthesized derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Anticancer Properties

Research indicates that this compound derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways such as PI3K/Akt and MAPK . These pathways are crucial for cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models simulating neurodegenerative diseases such as Parkinson's disease. Its interactions with serotonin receptors suggest potential applications in treating mood disorders and neurodegenerative conditions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is critical for optimizing its pharmacological properties. Modifications to the indole or benzoate moieties can significantly influence:

- Potency: Changes in functional groups can enhance binding affinity to biological targets.

- Selectivity: Alterations may improve selectivity towards specific receptors or enzymes, reducing off-target effects.

- Solubility: Structural modifications can enhance solubility in biological systems, improving bioavailability.

Case Studies

Several case studies highlight the applications of this compound in drug development:

Mechanism of Action

The mechanism of action of ethyl 4-(1H-indol-5-yl)benzoate involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Oxindole: An oxidized derivative of indole with various biological activities.

Uniqueness

Ethyl 4-(1H-indol-5-yl)benzoate is unique due to its specific ester and indole functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and drug development .

Biological Activity

Ethyl 4-(1H-indol-5-yl)benzoate, a compound with the molecular formula and a molecular weight of 265.31 g/mol, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial effects, juvenile hormone activity, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features an indole moiety that is known for its diverse biological activities. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole, including this compound, exhibit significant antibacterial properties. A study highlighted the compound's effectiveness against multidrug-resistant (MDR) strains of Escherichia coli and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) showing promising results.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2a | E. coli (wild-type) | 8 | |

| 2b | A. baumannii | 16 | |

| 2c | E. coli (resistant) | 32 |

These findings suggest that modifications to the indole structure can enhance antibacterial efficacy, particularly against resistant strains.

Juvenile Hormone Activity

In addition to its antibacterial properties, this compound has been investigated for its effects on juvenile hormone (JH) activity in insects. A study involving silkworm larvae demonstrated that certain derivatives induced precocious metamorphosis, indicating potential applications in pest control.

Table 2: Juvenile Hormone Activity of Indole Derivatives

| Compound | Effect on Metamorphosis | Dose (mg/kg) | Reference |

|---|---|---|---|

| 1c | Induced precocious | 10 | |

| 1d | Induced precocious | 20 | |

| Ethyl derivative | No JH activity | - |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that specific substitutions on the indole ring can significantly influence both antibacterial and hormonal activities.

Key Findings in SAR:

- Substitution Effects : The introduction of various alkyl groups at specific positions on the indole ring was shown to enhance antibacterial activity while maintaining low toxicity levels.

- Conformational Analysis : Computational studies have revealed that the dihedral angle between the indole and benzoate moieties plays a critical role in determining the compound's binding affinity to target enzymes involved in bacterial resistance mechanisms .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited bacterial growth in resistant strains, with ongoing research aimed at elucidating its mechanism of action.

- Insect Hormonal Regulation : Experiments conducted on silkworms showed that certain derivatives could manipulate JH levels, offering insights into potential agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.